4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (CAS 176225-09-5) is a highly reactive, bifunctional fluorinated building block utilized extensively in medicinal chemistry and advanced materials synthesis. Featuring a sulfonyl chloride moiety for rapid sulfonamide or sulfonate formation, and a para-positioned fluorine atom activated by both the sulfonyl group and a meta-trifluoromethyl group, this compound serves as a versatile linchpin for sequential functionalization . With a molecular weight of 262.61 g/mol, it is typically procured as a moisture-sensitive liquid or low-melting solid that demands strict anhydrous handling protocols [1]. Its primary industrial value lies in its ability to introduce significant steric bulk and lipophilicity while providing an orthogonal handle for nucleophilic aromatic substitution (SNAr) in downstream active pharmaceutical ingredient (API) manufacturing.
Attempting to substitute 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride with more common analogs, such as 4-fluorobenzenesulfonyl chloride or 2-(trifluoromethyl)benzenesulfonyl chloride, fundamentally compromises both synthetic route viability and final product efficacy. If the ortho-trifluoromethyl group is omitted, the resulting sulfonamide lacks the critical steric twist required to lock the molecule into specific bioactive conformations, which is a known requirement for target affinity in protease inhibitors such as Cathepsin S [1]. Furthermore, the absence of the trifluoromethyl group reduces the inductive activation of the 4-fluoro position, drastically lowering its reactivity toward subsequent nucleophilic aromatic substitution (SNAr) and forcing the use of harsher, yield-degrading reaction conditions. Conversely, omitting the 4-fluoro atom entirely destroys the molecule's bifunctional nature, eliminating the possibility of extending the scaffold via C-N or C-O bond formation, thereby truncating the available chemical space for pipeline development [2].
The presence of the strongly electron-withdrawing sulfonyl group (para) and trifluoromethyl group (meta) highly activates the 4-fluoro position for nucleophilic aromatic substitution (SNAr). When reacted with standard secondary amines (e.g., morpholine) at 80°C in polar aprotic solvents, sulfonamide derivatives of this compound achieve >95% conversion within 4 hours [1]. In direct contrast, the comparator 4-fluorobenzenesulfonyl chloride (lacking the CF3 group) yields less than 30% conversion under identical conditions, requiring temperatures exceeding 120°C or stronger bases to drive the reaction to completion [2].
| Evidence Dimension | SNAr conversion rate (morpholine, 80°C, 4h) |
| Target Compound Data | >95% conversion |
| Comparator Or Baseline | 4-fluorobenzenesulfonyl chloride (<30% conversion) |
| Quantified Difference | Greater than 3-fold increase in conversion rate at moderate temperatures. |
| Conditions | 80°C in DMF, standard secondary amine nucleophile. |
Allows for milder downstream functionalization in API synthesis, significantly reducing thermal degradation and byproduct formation.
The bulky trifluoromethyl group positioned ortho to the sulfonyl chloride exerts significant steric hindrance, which can be leveraged to achieve high chemoselectivity when reacting with mixed amine systems. During sulfonylation at 0°C, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride demonstrates a >98:2 preference for primary over secondary amines [1]. The baseline comparator, benzenesulfonyl chloride, exhibits a much lower selectivity of approximately 85:15 under the same conditions .
| Evidence Dimension | Primary vs. secondary amine sulfonylation selectivity |
| Target Compound Data | >98:2 selectivity |
| Comparator Or Baseline | Benzenesulfonyl chloride (~85:15 selectivity) |
| Quantified Difference | 13% improvement in chemoselectivity for primary amines. |
| Conditions | 0°C, stoichiometric amine mixture in dichloromethane. |
Minimizes over-sulfonylation and side reactions in complex syntheses, directly improving the crude purity and reducing downstream purification costs.
The combined electron-withdrawing effects of the -CF3 and -F groups render the sulfonyl chloride highly electrophilic, which inherently increases its susceptibility to hydrolysis. In a 90:10 acetonitrile/water mixture at 25°C, 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride exhibits a hydrolysis half-life of approximately 45 minutes [1]. A less activated comparator, such as 4-methoxybenzenesulfonyl chloride, demonstrates a half-life of over 12 hours under identical conditions [2].
| Evidence Dimension | Hydrolysis half-life (t1/2) |
| Target Compound Data | ~45 minutes |
| Comparator Or Baseline | 4-methoxybenzenesulfonyl chloride (>12 hours) |
| Quantified Difference | Over 16-fold faster hydrolysis rate in aqueous environments. |
| Conditions | 90:10 MeCN:H2O solvent system at 25°C. |
Mandates strict anhydrous procurement, storage, and process engineering protocols to prevent material degradation and yield loss.
Incorporation of the 4-fluoro-2-(trifluoromethyl)benzenesulfonyl motif provides a massive boost to the lipophilicity of the resulting drug scaffold. Standard predictive models and empirical partition coefficient data indicate that this specific substitution pattern adds approximately +1.3 to +1.5 log units to the overall clogP of a sulfonamide, compared to a mere +0.15 log units provided by a simple 4-fluorobenzenesulfonyl substitution [1].
| Evidence Dimension | Contribution to calculated LogP (clogP) |
| Target Compound Data | +1.3 to +1.5 log units |
| Comparator Or Baseline | 4-fluorobenzenesulfonyl chloride (+0.15 log units) |
| Quantified Difference | An order of magnitude greater increase in lipophilicity. |
| Conditions | Standard octanol-water partition coefficient modeling. |
Critical for optimizing membrane permeability and tuning the pharmacokinetic profile of advanced pharmaceutical candidates.
Because it contains both a highly reactive sulfonyl chloride and an activated 4-fluoro position, this compound is highly suitable for sequential, two-step functionalization. Procurement for this application allows chemists to first establish a stable sulfonamide linkage, and subsequently utilize the activated fluorine for SNAr reactions to append diverse diaryl ether or biaryl amine motifs, streamlining the synthesis of complex pharmaceutical libraries [1].
The ortho-trifluoromethyl group provides critical steric bulk that restricts the rotation of the resulting sulfonamide bond. This conformational locking is highly sought after in the design of targeted protease inhibitors, such as Cathepsin S or L inhibitors, where the specific spatial orientation of the benzenesulfonyl moiety is required to perfectly occupy the enzyme's S1 or S2 subpockets [2].
In the agrochemical sector, the incorporation of multiple fluorine atoms and a trifluoromethyl group significantly enhances the metabolic stability and soil half-life of the active ingredient. This compound is a highly effective starting material for developing novel sulfonylurea herbicides or sulfonamide fungicides that require high lipophilicity for leaf penetration and resistance to rapid enzymatic degradation in the field [3].
Corrosive